N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-propyloxalamide
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Overview
Description
N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-propyloxalamide, also known as NPS-2143, is a selective calcium-sensing receptor (CaSR) antagonist. CaSR is a G protein-coupled receptor that plays a crucial role in calcium homeostasis and is expressed in various tissues, including the parathyroid gland, kidney, and bone. NPS-2143 has been extensively studied for its potential applications in various scientific research fields.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-propyloxalamide involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with piperidine followed by reaction with 2-(prop-2-en-1-yl)oxazole to form N-(2-(piperidin-2-yl)ethyl)-2,5-dimethylbenzenesulfonamide. This intermediate is then reacted with propionyl chloride to form N-(2-(piperidin-2-yl)ethyl)-N-propionyl-2,5-dimethylbenzenesulfonamide, which is then reacted with oxalyl chloride and propylamine to form the final product, N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-propyloxalamide.
Starting Materials
2,5-dimethylbenzenesulfonyl chloride, piperidine, 2-(prop-2-en-1-yl)oxazole, propionyl chloride, oxalyl chloride, propylamine
Reaction
2,5-dimethylbenzenesulfonyl chloride + piperidine → N-(2-(piperidin-2-yl)ethyl)-2,5-dimethylbenzenesulfonamide, N-(2-(piperidin-2-yl)ethyl)-2,5-dimethylbenzenesulfonamide + propionyl chloride → N-(2-(piperidin-2-yl)ethyl)-N-propionyl-2,5-dimethylbenzenesulfonamide, N-(2-(piperidin-2-yl)ethyl)-N-propionyl-2,5-dimethylbenzenesulfonamide + oxalyl chloride + propylamine → N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-propyloxalamide
Mechanism Of Action
N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-propyloxalamide acts as a competitive antagonist of CaSR, blocking the binding of extracellular calcium ions to the receptor. This results in the inhibition of downstream signaling pathways, including the activation of phospholipase C, intracellular calcium release, and the secretion of parathyroid hormone.
Biochemical And Physiological Effects
N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-propyloxalamide has been shown to have various biochemical and physiological effects, including the inhibition of parathyroid hormone secretion, the reduction of bone resorption, and the improvement of renal function. It has also been reported to have anti-inflammatory and anti-oxidative properties.
Advantages And Limitations For Lab Experiments
One of the main advantages of N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-propyloxalamide is its selectivity for CaSR, which allows for the specific targeting of calcium signaling pathways. It also has good bioavailability and pharmacokinetic properties. However, one limitation is its potential off-target effects, which may interfere with other cellular processes.
Future Directions
There are several future directions for the study of N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-propyloxalamide, including the investigation of its potential therapeutic applications in various diseases, such as osteoporosis, hyperparathyroidism, and chronic kidney disease. It may also be studied for its effects on other calcium signaling pathways and its potential interactions with other drugs. Further research is needed to fully understand the mechanisms of action and potential applications of N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-propyloxalamide.
Scientific Research Applications
N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-propyloxalamide has been used in various scientific research applications, including the study of calcium signaling pathways, bone metabolism, and kidney function. It has also been investigated for its potential therapeutic applications in the treatment of osteoporosis, hyperparathyroidism, and chronic kidney disease.
properties
IUPAC Name |
N'-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]-N-propyloxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O4S/c1-4-11-21-19(24)20(25)22-12-10-17-7-5-6-13-23(17)28(26,27)18-14-15(2)8-9-16(18)3/h8-9,14,17H,4-7,10-13H2,1-3H3,(H,21,24)(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXMPFBAVFNJID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=C(C=CC(=C2)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-propyloxalamide |
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